4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Overview
Description
“4-Fluoro-2-(trifluoromethyl)benzonitrile” is a compound used as a pharmaceutical intermediate. It is also used for the synthesis of diphenylthioethers . Another related compound, “4-Fluoro-2-(trifluoromethyl)phenol”, is a substituted benzoic acid derivative .
Molecular Structure Analysis
The molecular formula for “4-Fluoro-2-(trifluoromethyl)benzonitrile” is C8H3F4N . For “4-Fluoro-2-(trifluoromethyl)phenol”, the molecular weight is 180.0997 .
Chemical Reactions Analysis
“2-Fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions .
Physical and Chemical Properties Analysis
“4-Fluoro-2-(trifluoromethyl)benzonitrile” is insoluble in water but almost transparent in methanol . The melting point for “4-Fluoro-2-(trifluoromethyl)phenol” is between 47.0-56.0°C .
Scientific Research Applications
Chromatography Applications :
- Chen et al. (1998) utilized 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine for the simultaneous separation of different fluoro-phenylalanine and tyrosine isomers using ligand-exchange micellar electrokinetic capillary chromatography. This process involved a copper(II) complex of L-4-hydroxyproline as a chiral selector, showing the compound's utility in separation and analysis techniques (Chen et al., 1998).
Enhancing Molecular Probes :
- Ren et al. (2015) demonstrated that incorporating amino acids like phenylalanine or 4-fluoro phenylalanine into molecular probes significantly lowers background fluorescence intensities. This enhanced quenching effect improves the performance of molecular probes in cell apoptosis detection (Ren et al., 2015).
Mutagenesis and Microbial Applications :
- Akita et al. (1990) used DL-p-Fluorophenylalanine, an analogue of L-phenylalanine, for isolating mutants in yeast. These mutants produced significant quantities of β-phenethyl alcohol and β-phenethyl acetate, offering insights into phenylalanine biosynthesis regulation (Akita et al., 1990).
Radiosynthesis and Diagnostic Applications :
- Ishiwata et al. (2018) discussed the reliable radiosynthesis of 4-[10B]borono-2-[18F]fluoro-L-phenylalanine for boron neutron capture therapy-oriented diagnosis, highlighting its application in diagnostic imaging and therapy (Ishiwata et al., 2018).
NMR Studies and Protein Structure Analysis :
- Hou et al. (2017) incorporated 4-fluoro-L-phenylalanine into the polypeptide hormone glucagon to study its interactions with membrane-spanning receptors using 19F-NMR. This technique helped determine the solvent exposure of specific sites along the glucagon sequence (Hou et al., 2017).
Tumor Imaging and Therapy :
- Watabe et al. (2017) evaluated L-4-borono-2-18F-fluoro-phenylalanine (18F-FBPA) as a tumor-specific probe in comparison to other imaging agents. They focused on its selectivity for L-type amino acid transporter 1 (LAT1), which is upregulated in cancers, demonstrating its potential in tumor imaging and therapy (Watabe et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that similar compounds can cause changes in the structure of proteins .
Biochemical Pathways
Similar compounds have been found to affect the structure of proteins, which could potentially impact various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of 18911 , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to cause changes in the structure of proteins .
Action Environment
Similar compounds have been found to be stable at temperatures between 2-10 degrees celsius .
Properties
IUPAC Name |
2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICCVNASMKOGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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